Methylphosphonic dichloride

Overview

Description

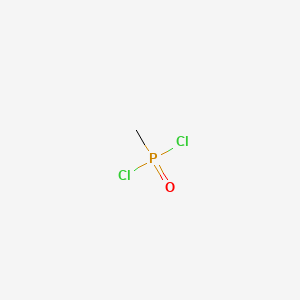

Methylphosphonic dichloride (MPD) (CAS 676-97-1), with the molecular formula CH₃Cl₂OP, is a key organophosphorus compound widely used as a chemical intermediate. It is synthesized via the chlorination of dimethyl methylphosphonate (DMMP) using thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of inorganic halide catalysts like CaCl₂ or NaCl . MPD's high reactivity stems from its two chlorine atoms and phosphoryl group, enabling applications in:

- Pharmaceutical synthesis: As a precursor for antimalarial compounds (e.g., trichloromethylquinazoline derivatives) .

- Polymer production: Used in synthesizing flame-retardant polyphosphonates .

- Forensic significance: A precursor for nerve agents like sarin, necessitating strict regulatory control under Schedule 2B04 of the Chemical Weapons Convention .

MPD exhibits acute toxicity (LC₅₀ = 26 ppm/4H in rats) and requires careful handling due to its moisture sensitivity and corrosivity .

Preparation Methods

Detailed Preparation Method Using Dimethyl Methylphosphonate

Reaction Conditions and Catalysts

- The reaction of DMMP with thionyl chloride or phosgene can be catalyzed by inorganic halides to improve yield and reaction rate.

- Catalysts include ammonium halides and metallic halides with metal cations from groups IA, IIA, IIIB, IVB, VB, VIB, VIIB, VIIIB, IB, IIB, and IIIA of the periodic table.

- The presence of these catalysts significantly enhances conversion efficiency compared to uncatalyzed reactions.

Two-Stage Reaction Mechanism

| Stage | Reactants | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Dimethyl methylphosphonate + SOCl₂ or COCl₂ | CH₃PO(OCH₃)Cl (monochloro intermediate) | Partial substitution of methoxy group by chlorine |

| 2 | CH₃PO(OCH₃)Cl + SOCl₂ or COCl₂ | Methylphosphonic dichloride (MPD) | Complete substitution to dichloride form |

Yields and Reaction Efficiency

- Uncatalyzed reactions typically yield 25–50% of theoretical MPD.

- Catalyzed reactions with inorganic halides can achieve yields up to 98%.

- The reaction is generally conducted under reflux conditions to ensure completion.

Alternative Preparation Methods

Use of Phosphorus Pentachloride and Catalysts

- Another reported method involves reacting organophosphonyl alkyl esters with phosphorus pentachloride (PCl₅) in the presence of lithium halide catalysts.

- This method, however, tends to yield lower purity MPD and yields ranging from 30 to 74%, with no specific preparation of MPD reported in some cases.

One-Step Synthesis Systems

- Recent developments include one-step synthesis methods using specialized reaction devices and systems to streamline the chlorination process.

- These systems focus on optimizing reaction parameters such as temperature, pressure, and reactant feed rates to improve yield and reduce by-products.

- The use of continuous flow reactors and controlled addition of chlorinating agents has been reported to enhance safety and efficiency.

Comparative Data Table of Preparation Methods

| Preparation Method | Chlorinating Agent | Catalyst Type | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| DMMP + SOCl₂ (uncatalyzed) | Thionyl chloride | None | 25–50 | Long | Slow reaction, moderate yield |

| DMMP + SOCl₂ (catalyzed) | Thionyl chloride | Inorganic halides (e.g., NH₄Cl, LiCl) | Up to 98 | Shorter | High yield, improved reaction rate |

| DMMP + COCl₂ (catalyzed) | Phosgene | Inorganic halides | High | Moderate | Alternative chlorinating agent |

| Organophosphonyl esters + PCl₅ + Li halide | Phosphorus pentachloride | Lithium halides | 30–74 | Moderate | Lower yield, less pure MPD |

| One-step continuous flow synthesis | SOCl₂ or COCl₂ | Various catalysts possible | Not specified | Optimized | Improved safety and efficiency |

Research Findings and Industrial Implications

- The use of catalytic inorganic halides is critical for achieving high yields and purity in MPD synthesis.

- The choice between thionyl chloride and phosgene depends on availability, cost, and safety considerations, with thionyl chloride being more commonly used industrially.

- One-step synthesis systems represent a promising advancement for scaling up production while maintaining control over reaction parameters.

- Removal of organic catalysts (when used) poses challenges; thus, inorganic catalysts are preferred for ease of purification.

Chemical Reactions Analysis

Methylphosphonic dichloride undergoes several types of chemical reactions:

- It reacts with alcohols to form dialkoxides:

Substitution Reactions: CH3P(O)Cl2+2HOR→CH3P(O)(OR)2+2HCl

Condensation Reactions: It can undergo condensation reactions with aminobenzenes and alcohols.

Formation of Methylphosphonyl Difluoride: When reacted with hydrogen fluoride or sodium fluoride, it forms methylphosphonyl difluoride.

Scientific Research Applications

Chemical Synthesis

1. Precursor for Nerve Agents

Methylphosphonic dichloride serves as a crucial intermediate in the synthesis of nerve agents such as sarin (GB). The compound's ability to react with other chemicals allows for the production of more complex organophosphorus compounds. For instance, it can be converted into methylphosphonic difluoride through reactions with sodium fluoride, yielding high purity products suitable for further applications in chemical warfare research and toxicology studies .

2. Reagent in Organic Chemistry

MPDC is utilized as a reagent for synthesizing thiophosphate derivatives. It reacts quantitatively with thiols to form dialkylthiophosphonates, which are important in various organic synthesis processes. This reaction is valuable for determining the enantiomeric excess of chiral thiols using NMR spectroscopy .

Analytical Chemistry

1. Environmental Monitoring

In environmental science, MPDC is employed in studies focusing on the degradation products of chemical warfare agents. Its molecular signature can be analyzed using advanced techniques like gas chromatography and mass spectrometry to track contamination and degradation pathways in ecosystems .

2. Biomarker Discovery

MPDC has been investigated for its role in biomarker discovery related to toxicological studies. By utilizing nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to identify metabolic signatures that predict physiological toxicity in organisms exposed to organophosphorus compounds . This application highlights the compound's relevance in understanding the ecological impacts of chemical exposure.

Case Studies

Mechanism of Action

The mechanism of action of methylphosphonic dichloride primarily involves its reactivity with nucleophiles. It reacts vigorously with water to release hydrochloric acid, making it highly toxic. This reactivity is also the basis for its use in the synthesis of nerve agents, where it acts as a precursor that undergoes further chemical transformations .

Comparison with Similar Compounds

The following section compares MPD with structurally and functionally related organophosphorus dichlorides.

Dichloro{4-(4-Chlorophenoxy)Phthalazin-1-yl}Methylphosphonic Dichloride (Compound 3)

- Structure : Combines a phthalazine core with a phosphonic dichloride group.

- Synthesis: Formed unintentionally during chlorination of 1-(4-chlorophenoxy)-4-methylphthalazine using PCl₅/POCl₃ under microwave conditions .

- Biological Activity :

Methylphosphonothioic Dichloride (CAS 676-98-2)

- Structure : CH₃Cl₂PS , replacing MPD's oxygen with sulfur.

- Applications : Used in synthesizing thiophosphonate esters for agrochemicals and lubricants .

- Reactivity : Higher nucleophilicity due to sulfur's larger atomic size, enabling unique thioester formations .

Phenylphosphonic Dichloride (PPD) (CAS 824-72-6)

- Structure : C₆H₅POCl₂ , featuring a phenyl group instead of methyl.

- Applications: Polymer synthesis: Reacts with bisphenols to form flame-retardant polyphosphonates . Thermal stability: Phenyl groups enhance thermal resistance compared to MPD-based polymers .

Methylphosphonous Dichloride (CAS 676-83-5)

- Structure : CH₃PCl₂ , lacking the phosphoryl oxygen.

- Reactivity : More electrophilic due to the absence of oxygen, making it prone to hydrolysis and polymerization .

- Applications: Limited to niche synthetic routes due to instability .

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Challenges : MPD synthesis often yields polymeric byproducts unless catalyzed by CaCl₂/NaCl, achieving >95% purity . In contrast, Compound 3 forms due to steric hindrance and electrophilic interactions with PCl₅ .

- Biological Relevance : MPD-derived antimalarials show micromolar activity (EC₅₀ = 1.1 µM), while Compound 3 is inactive, underscoring the importance of structural precision .

- Regulatory Status: MPD is tightly regulated under chemical weapon treaties, unlike PPD or Methylphosphonothioic dichloride .

Biological Activity

Methylphosphonic dichloride (MPC), a significant organophosphorus compound, is primarily recognized for its role as a precursor in the synthesis of nerve agents, such as sarin. Despite its association with toxicology, recent studies have provided insights into its biological activity, particularly its interaction with enzymes and potential applications in synthetic chemistry. This article explores the biological activity of MPC, highlighting key research findings, case studies, and relevant data.

This compound is synthesized through the chlorination of dimethyl methylphosphonate or methyldichlorophosphine. The general reaction can be represented as follows:

This compound is characterized by its high reactivity and toxicity, particularly its ability to inhibit acetylcholinesterase (AChE) enzymes, which are crucial for neurotransmission in biological systems .

Inhibition of Acetylcholinesterase

MPC has been studied for its inhibitory effects on human AChE. Research indicates that while MPC and its derivatives are less potent inhibitors compared to more well-known nerve agents like sarin, they still exhibit significant activity at high concentrations. For instance, one study demonstrated that millimolar concentrations of MPC could lead to a concentration-dependent decrease in AChE activity when combined with oximes such as obidoxime and HI-6 . This suggests that under certain conditions, MPC may exacerbate cholinergic toxicity rather than alleviate it.

Case Studies

- Reactivity with Thiols : MPC reacts quantitatively with thiols to form dialkylthiophosphonates. This reaction has implications for the development of organophosphate-based compounds in medicinal chemistry .

- Synthesis of Oligonucleotides : MPC has been utilized in the synthesis of protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters. The efficiency of this process highlights MPC's utility in biochemistry and molecular biology .

- Metabolic Studies : In a metabolomic study involving marine mussels exposed to various toxicants, including MPC, significant metabolic alterations were observed. These findings suggest that exposure to MPC can lead to systemic changes in metabolism, which may serve as biomarkers for environmental monitoring .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing methylphosphonic dichloride (DCMP) in laboratory settings?

DCMP is synthesized via two primary methods:

- Phosphorus Pentachloride (PCl₅) Reaction : Reacting methylphosphonic acid with excess PCl₅ under anhydrous conditions at 80–100°C for 6–8 hours. The crude product is purified via fractional distillation (yield: 70–85%) .

- Oxidative Chlorination : Treating methyldichlorophosphine with chlorine gas in a controlled environment, followed by refluxing in carbon tetrachloride to isolate DCMP . Critical Note : Use glass-lined reactors to avoid corrosion by HCl byproducts .

Q. How can DCMP be reliably characterized using spectroscopic and chromatographic techniques?

- FTIR Analysis : Key peaks include P=O stretching at 1280–1300 cm⁻¹ and P-Cl bonds at 500–550 cm⁻¹. Humidity-controlled cells are required to prevent hydrolysis during analysis .

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Retention time: ~8.2 min; dominant fragment ions: m/z 129 (M⁺-Cl), 94 (POCl₂⁺) .

- ¹H/³¹P NMR : ³¹P NMR shows a singlet at δ 25–30 ppm (CDCl₃ solvent) .

Q. What safety protocols are critical for handling DCMP in laboratory environments?

- Storage : Anhydrous conditions (argon atmosphere) at 2–8°C to prevent hydrolysis to methylphosphonic acid .

- Decomposition Risks : Contact with moisture releases HCl gas; use scrubbers for neutralization. Thermal degradation above 150°C produces POCl₃ and CH₃Cl .

- PPE : Chem-resistant gloves (e.g., Viton®), face shields, and fume hoods with HEPA filtration .

Advanced Research Questions

Q. How do environmental factors (humidity, UV light) influence DCMP's stability and degradation pathways?

- Humidity : At >50% relative humidity, DCMP hydrolyzes to methylphosphonic acid within 2 hours, with pseudo-first-order kinetics (k = 0.15 h⁻¹) .

- UV Light : Photolysis at 254 nm generates phosphoric acid derivatives and trace organophosphorus residues. Use quartz reactors for controlled studies . Table 1 : Degradation Products Under Varied Conditions

| Condition | Major Products | Detection Method |

|---|---|---|

| High Humidity | CH₃PO(OH)₂, HCl | FTIR, Titration |

| UV Exposure | CH₃PO(OCl)₂, Cl⁻ | GC-MS, Ion Chromatography |

Q. What isotopic or impurity profiling methods are used to trace DCMP's origin in forensic investigations?

- Stable Carbon Isotope Analysis (δ¹³C) : Distinguishes DCMP synthesized from methanol (δ¹³C = −25‰) vs. ethanol-derived precursors (δ¹³C = −15‰) .

- Impurity Signatures : Trace dialkyl phosphates (e.g., dimethyl phosphate) indicate incomplete chlorination during synthesis. Detect via LC-HRMS (LOD: 0.1 ppm) .

Q. What challenges arise in synthesizing DCMP derivatives for polymer or coordination chemistry applications?

- Polyphosphonate Synthesis : Interface polycondensation with bisphenol A requires strict stoichiometric control (1:1 molar ratio) and NaOH catalyst (0.1 M) to achieve high-molecular-weight polymers (η_inh > 0.6 dL/g) .

- Coordination Complexes : DCMP reacts with transition metals (e.g., Cu²⁺) in THF to form [Cu(CH₃POCl₂)₄]⁺ complexes, characterized by X-ray crystallography .

Q. Methodological Resources

Properties

IUPAC Name |

dichlorophosphorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFRABIDYGTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OP | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060979 | |

| Record name | Methylphosphonic acid dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strongly irritates skin. Contact may destroy or irreversibly alter skin tissue. Very toxic by ingestion, inhalation, or by skin absorption. Combustible, though may be difficult to ignite., A solid below 95-99 deg F; [HSDB] Colorless liquid; Melting point = 90-93 deg F; [MSDSonline] | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl phosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

325 °F, 162 °C | |

| Record name | Methyl phosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/cu cm at 38 °C | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

760 mm Hg at 163 °C | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Low melting solid | |

CAS No. |

676-97-1 | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic dichloride, P-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylphosphonic acid dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylphosphonyl dichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XGZ22DHQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-99 °F, 32 °C | |

| Record name | Methyl phosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.